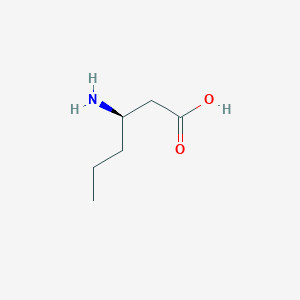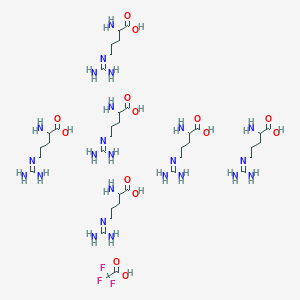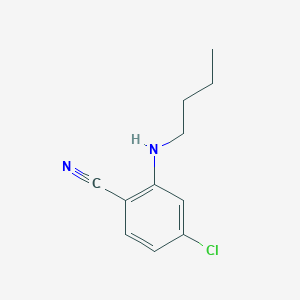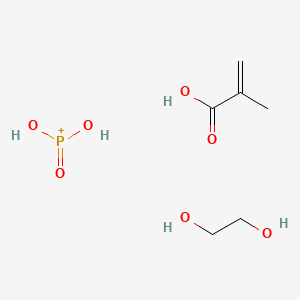
(3R)-3-Aminohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Aminohexanoic acid: is a chiral amino acid with the molecular formula C6H13NO2 It is an enantiomer of 3-aminohexanoic acid, specifically the (3R) configuration, which indicates the spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Strecker Synthesis: One of the most direct methods for synthesizing (3R)-3-Aminohexanoic acid is through the Strecker synthesis.
Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Strecker synthesis or hydrolysis of nitriles, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired enantiomer is produced.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-Aminohexanoic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding oxo acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Chiral Compounds: (3R)-3-Aminohexanoic acid is used as a building block in the synthesis of various chiral compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: This compound can be incorporated into peptides and proteins to study the effects of chiral amino acids on protein structure and function.
Medicine:
Drug Development: this compound is explored for its potential use in developing new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Biocatalysis: It is used in biocatalytic processes to produce enantiomerically pure compounds, which are valuable in various industrial applications.
Mechanism of Action
The mechanism by which (3R)-3-Aminohexanoic acid exerts its effects depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved vary depending on the context of its use. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
(3S)-3-Aminohexanoic acid: The enantiomer of (3R)-3-Aminohexanoic acid, differing in the spatial arrangement of atoms.
3-Aminopentanoic acid: A similar compound with one less carbon atom in the chain.
3-Aminobutanoic acid: Another similar compound with two fewer carbon atoms.
Uniqueness:
Chirality: The (3R) configuration of this compound makes it unique compared to its (3S) enantiomer.
Chain Length: The six-carbon chain distinguishes it from shorter-chain amino acids like 3-aminopentanoic acid and 3-aminobutanoic acid.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3R)-3-aminohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YIJFIIXHVSHQEN-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@H](CC(=O)O)N |
Canonical SMILES |
CCCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-Methyl 3-([1,1'-biphenyl]-4-yl)acrylate](/img/structure/B12088922.png)

![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)





![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propane-1,2-diol](/img/structure/B12088977.png)




